Prorenoate

Description

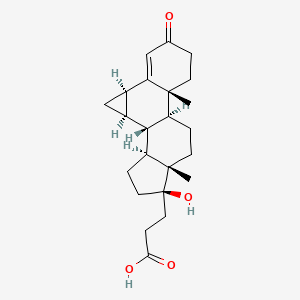

Structure

2D Structure

3D Structure

Properties

CAS No. |

49848-01-3 |

|---|---|

Molecular Formula |

C23H32O4 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

3-[(1R,2R,4R,10R,11S,14S,15R,18S)-15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl]propanoic acid |

InChI |

InChI=1S/C23H32O4/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22,27)10-6-19(25)26/h11,14-17,20,27H,3-10,12H2,1-2H3,(H,25,26)/t14-,15+,16+,17+,20-,21-,22+,23-/m1/s1 |

InChI Key |

OHZWNMVYJJTNKU-VAFIVCJBSA-N |

SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)O)O)C |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(CCC(=O)O)O)C |

Canonical SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)O)O)C |

Related CAS |

49847-97-4 (potassium salt) |

Synonyms |

potassium 3-(17 beta-hydroxy-6 beta,7 beta-methylene-3-oxo- 4-androstene-17 alpha-yl)propionate potassium prorenoate prorenoate prorenoate potassium prorenoate potassium, calcium salt prorenoate potassium, monoammonium salt prorenoate potassium, monosodium salt prorenoate potassium, potassium salt prorenoate potassium, potassium salt, (6beta,7beta)-isomer SC 23992 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Prorenoate and Analogs

Synthetic Pathways to Prorenoate and its Lactonic Form, Prorenone (B1212017)

This compound is the open-ring carboxylic acid form of prorenone. wikipedia.orgwikipedia.org Prorenone (SC-23133) is a steroidal spirolactone. wikipedia.org The synthesis of prorenone can be achieved via a Johnson–Corey–Chaykovsky reaction involving the reaction of canrenone (B1668266) with trimethylsulfoxonium (B8643921) iodide and sodium hydride. wikipedia.org this compound potassium (SC-23992), the potassium salt of prorenoic acid, also exists. wikipedia.orgwikipedia.org

Structural Modifications and Design of this compound Analogs for Research

Structural modifications of steroidal skeletons, such as that of spironolactone (B1682167) and its related compounds like prorenone, have been explored to develop analogs with altered pharmacological profiles. newdrugapprovals.orgnewdrugapprovals.org These modifications aim to influence factors such as receptor affinity, specificity, and metabolic stability, which are crucial for research utility.

Introduction of Chemical Moieties for Enhanced Research Utility

The introduction of specific chemical moieties into the this compound or prorenone structure can enhance their utility as research tools. While specific examples for this compound are not detailed in the search results, general strategies for modifying spironolactone analogs, which are structurally related, involve alterations to the steroid skeleton. For instance, the formation of 11β-allenic and epoxy compounds in spironolactone derivatives has been shown to impact affinity and specificity for the mineralocorticoid receptor. newdrugapprovals.orgnewdrugapprovals.orgnih.gov These types of modifications can lead to analogs with improved properties for studying receptor interactions or metabolic pathways.

Strategies for Modulating Receptor Interactions

Prorenone is known to bind to the mineralocorticoid receptor, as well as the glucocorticoid, androgen, and progesterone (B1679170) receptors. wikipedia.org Modulating the interaction of this compound analogs with these receptors is a key aspect of research design. Strategies for achieving this modulation often involve targeted structural modifications. For example, introducing an epoxy modification to the steroidal backbone of mexrenone, a related spirolactone, led to eplerenone (B1671536), a more selective mineralocorticoid receptor antagonist with reduced affinity for androgen and progesterone receptors. nih.gov This highlights how specific structural changes can influence the binding profile of steroidal compounds, a principle applicable to the design of this compound analogs for selective receptor targeting in research. Research programs have aimed to identify more specific steroidal mineralocorticoid receptor antagonists due to spironolactone's interactions with androgen and progesterone receptors, which can lead to side effects. bioscientifica.com Structure-activity relationship studies using spirolactone derivatives have been conducted to investigate intracellular binding to receptor proteins. bioscientifica.com

Derivatization Methods for Analytical and Mechanistic Studies

Derivatization is a fundamental technique in analytical chemistry used to chemically modify a compound to improve its properties for analysis, such as detectability, separation, or stability. numberanalytics.comresearchgate.netspectroscopyonline.com For this compound and its related compounds, derivatization can be valuable for spectroscopic analysis and stereochemical characterization.

Chemical Derivatization for Spectroscopic Analysis

Chemical derivatization can enhance the suitability of analytes for spectroscopic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.govsigmaaldrich.com Compounds with low volatility, poor thermal stability, or those that are difficult to ionize can be converted into derivatives with improved characteristics for these methods. researchgate.netnih.gov Common derivatization reactions include silylation, which replaces active hydrogens with a silyl (B83357) group to increase volatility and thermal stability, and acylation. numberanalytics.com Benzoylation is another method used for LC-MS analysis to improve retention and ionization, particularly for compounds with amino and hydroxyl groups. nih.gov While specific derivatization protocols for this compound for spectroscopic analysis are not detailed in the provided search results, the general principles and techniques of chemical derivatization for enhancing detectability and chromatographic behavior are applicable.

Chiral Derivatization Techniques for Stereochemical Characterization

Stereochemical characterization, particularly the determination of enantiomeric purity or absolute configuration, is crucial for chiral compounds. canada.caresearchgate.net Chiral derivatization agents (CDAs) are used to convert enantiomers into diastereomers, which can then be distinguished by techniques like NMR spectroscopy or chromatography (e.g., HPLC). canada.cawikipedia.orgbiomolther.org Diastereomers have different physical and chemical properties, allowing for their separation and analysis. canada.cawikipedia.org Requirements for effective CDAs include enantiomeric purity, complete reaction with both enantiomers, and stability of the derivative. wikipedia.org Mosher's acid is a well-known CDA used for determining the configuration of chiral amines and alcohols via NMR. wikipedia.org Chiral stationary phases in chromatography also play a significant role in separating enantiomers. canada.ca While the specific application of chiral derivatization to this compound is not described in the search results, these techniques are broadly applicable to the stereochemical analysis of chiral molecules, including steroidal compounds like this compound if it exists as a chiral entity or if its synthesis involves chiral intermediates.

Isotopic Labeling for Metabolic Tracing Studies

Isotopic labeling is a technique used to track the passage of an isotope through chemical reactions, metabolic pathways, or biological systems. bitesizebio.comwikipedia.org This involves replacing one or more specific atoms in a molecule with their isotopes, which can be either stable isotopes (e.g., 2H, 13C, 15N) or radioactive isotopes. bitesizebio.comwikipedia.orgmdpi.com The labeled molecule, acting as a tracer, is then introduced into the system, and the position and abundance of the isotopes in the resulting products or metabolites are measured. bitesizebio.comwikipedia.org This allows researchers to determine the sequence of reactions the labeled atom followed and gain insights into metabolic pathway activity and flux. bitesizebio.comwikipedia.orgcreative-proteomics.comnih.govfrontiersin.org

Techniques used to detect and quantify isotopes in metabolic tracing studies include mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. bitesizebio.comwikipedia.orgmdpi.comcreative-proteomics.comnih.govfrontiersin.org Stable isotope labeling, in particular, is valuable for metabolic flux analysis (MFA), providing a dynamic understanding of metabolic processes. bitesizebio.comcreative-proteomics.comfrontiersin.org By analyzing the enrichment patterns of isotopes in downstream metabolites, researchers can deduce metabolic fluxes and identify changes in metabolic pathways. creative-proteomics.comnih.govfrontiersin.org

While specific detailed research findings on isotopic labeling applied directly to this compound for metabolic tracing studies were not extensively available in the search results, the principles and techniques of isotopic labeling for studying drug metabolism and metabolic pathways are well-established. bitesizebio.comwikipedia.orgmdpi.comcreative-proteomics.comnih.govfrontiersin.orggeneralmetabolics.comnih.gov Studies on the disposition of isotopically labeled spironolactone, a related compound, in animals have been conducted to understand its absorption, distribution, metabolism, and excretion. iarc.fr This indicates that similar isotopic labeling approaches could be applied to this compound to investigate its metabolic fate and the pathways involved in its transformation within a biological system.

Metabolic tracing with stable isotopes can reveal pathway flows and identify nutrient sources and metabolic changes under different conditions. bitesizebio.comgeneralmetabolics.com It complements metabolomics by providing dynamic information beyond static snapshots of metabolite levels. bitesizebio.com Careful experimental design is crucial for isotopic labeling studies, considering factors such as the choice of isotope, detection sensitivity, and the kinetics of the biological system. bitesizebio.com

Interactive data tables based on the search results are not feasible as the detailed quantitative data on synthesis yields or specific isotopic enrichment patterns for this compound were not presented in a structured format suitable for direct table generation.

Molecular and Cellular Mechanisms of Action of Prorenoate

Mechanistic Studies in In Vitro Cellular Models

In vitro studies using rat kidney systems have provided insights into the molecular and cellular mechanisms of action of prorenoate and its active form, prorenone (B1212017) oup.comnih.govoup.com.

Reporter Gene Assays for MR Activity

Reporter gene assays are valuable tools for studying the regulation of gene expression by transcription factors, such as the mineralocorticoid receptor (MR) thermofisher.comnih.gov. These assays utilize a reporter gene, often luciferase, functionally linked to a promoter responsive to the transcription factor of interest thermofisher.comcaymanchem.compromega.jp. Changes in reporter gene expression serve as a surrogate measure of changes in MR activity caymanchem.com. Luciferase gene expression is initiated after a ligand-bound MR undergoes nuclear translocation, binds to DNA, and recruits co-activators to form a functional transcription complex caymanchem.com. While the provided search results discuss reporter gene assays in general and for the mineralocorticoid receptor thermofisher.comnih.govcaymanchem.compromega.jpnih.gov, specific data tables detailing the results of reporter gene assays for this compound or Prorenone were not found within the search results. However, the principle of these assays is well-established for evaluating the functional activity (agonist or antagonist) of compounds on nuclear receptors like the MR caymanchem.comnih.gov.

Radioligand Binding Assays in Cell Homogenates

Radioligand binding assays are considered a standard method for determining the affinity of ligands for receptors giffordbioscience.comnih.gov. These assays involve incubating cell homogenates or membrane preparations with a radiolabeled ligand and varying concentrations of a competing test compound giffordbioscience.comnih.govgiffordbioscience.comuni-regensburg.de. By measuring the displacement of the radiolabeled ligand, the affinity (Ki) of the test compound for the receptor can be determined giffordbioscience.comnih.gov.

Studies using rat kidney in vitro systems investigated the binding of [³H]prorenone to mineralocorticoid receptors oup.comnih.govoup.com. These studies indicated a high affinity, low capacity class of binding sites for [³H]prorenone, which are considered to be mineralocorticoid receptors oup.comnih.govoup.com. In competition experiments, prorenone effectively competed for [³H]aldosterone binding sites, indicating its affinity for the mineralocorticoid receptor oup.comnih.govoup.com. Prorenone was found to be a good competitor for mineralocorticoid-binding sites and a poor competitor for glucocorticoid-binding sites oup.comnih.govoup.com. Compared to spironolactone (B1682167), prorenone was more effective in competing for [³H]aldosterone binding sites oup.com. This compound potassium, in the same experiments, showed a very low affinity for both mineralocorticoid and glucocorticoid receptors oup.comnih.govoup.com.

Data from competition experiments on [³H]aldosterone and [³H]dexamethasone binding sites demonstrated the specificity of prorenone for mineralocorticoid receptors oup.comnih.govoup.com. Prorenone also exhibited weak affinity for rat prostate androgenic receptors, being approximately 8 times less potent than spironolactone in displacing [³H]dihydrotestosterone oup.com. K-prorenoate showed very poor ability to compete for [³H]dihydrotestosterone binding sites oup.com.

| Compound | Receptor | Competition for Radioligand Binding | Affinity (vs. Spironolactone for AR) |

| Prorenone | Mineralocorticoid Receptor | Good competitor for [³H]aldosterone | - |

| Prorenone | Glucocorticoid Receptor | Poor competitor for [³H]dexamethasone | - |

| Prorenone | Androgenic Receptor (rat prostate) | Poor competitor for [³H]dihydrotestosterone | ~8 times less potent |

| This compound Potassium | Mineralocorticoid Receptor | Very low affinity | - |

| This compound Potassium | Glucocorticoid Receptor | Devoid of capacity to compete | - |

| This compound Potassium | Androgenic Receptor (rat prostate) | Very poor ability to compete | - |

| Spironolactone | Androgenic Receptor (rat prostate) | Competitor for [³H]dihydrotestosterone | - |

Cellular Uptake and Subcellular Localization Studies

Cellular uptake and subcellular localization studies investigate how a compound enters cells and where it is distributed within the cellular compartments mdpi.comnih.govnih.gov. This distribution can significantly influence a compound's mechanism of action mdpi.comnih.govnih.gov.

Studies examining the behavior of the [³H]prorenone cytosolic complex in kidney mince experiments revealed that the complex was unable to translocate into the nucleus oup.comnih.govoup.com. This finding is in contrast to the [³H]aldosterone cytosolic complex, which was shown to translocate into the nucleus oup.com. Prorenone's inhibition of [³H]aldosterone binding to the receptor consequently prevented the nuclear binding of aldosterone (B195564) oup.comnih.govoup.com. This suggests that prorenone exerts its antimineralocorticoid effect, at least in part, by blocking the nuclear translocation of the aldosterone-bound mineralocorticoid receptor nephrologia.huoup.com.

| Compound | Cellular Location (Cytosolic Complex) | Nuclear Translocation | Effect on Aldosterone Nuclear Binding |

| Prorenone | Cytosol | Unable to translocate | Inhibited |

| Aldosterone | Cytosol | Able to translocate | - |

Preclinical Pharmacological Characterization in Animal Models

In Vivo Antimineralocorticoid Activity

The antimineralocorticoid activity of prorenoate has been characterized in animal models, primarily focusing on its ability to counteract the effects of mineralocorticoids like aldosterone (B195564) on electrolyte balance.

Assessment in Mineralocorticoid-Induced Animal Models (e.g., Kagawa Rat Assay)

The Kagawa rat assay is a classical in vivo model used to assess the antimineralocorticoid activity of compounds by measuring their ability to antagonize mineralocorticoid-induced sodium retention in adrenalectomized rats. This compound has been evaluated in this model. In the Kagawa rat assay using aldosterone as an agonist, this compound was found to be 4.6 times more potent than spironolactone (B1682167) in vivo. nih.govresearchgate.neteshonline.org

Comparative Potency with Other MRAs in Preclinical Contexts

Comparative studies in preclinical settings have aimed to determine the relative potency of this compound compared to other mineralocorticoid receptor antagonists (MRAs), particularly spironolactone. In the Kagawa rat assay, this compound demonstrated a higher potency than spironolactone. nih.govresearchgate.neteshonline.org Dose-related natriuretic responses in animals indicated that potassium mexrenoate, another compound investigated, was between 2.1 (dog) and 4.5 (rat) times as potent as spironolactone. nih.govresearchgate.net

Effects on Electrolyte Homeostasis in Animal Models (e.g., Urinary Na+/K+ Ratio, Plasma K+)

The effects of this compound on electrolyte homeostasis, specifically urinary sodium and potassium excretion and plasma potassium levels, have been examined in animal models. Mineralocorticoid receptor activation plays a key role in regulating renal sodium and potassium balance nih.gov. The urinary Na+/K+ ratio is a commonly used indicator of mineralocorticoid activity, with a higher ratio generally indicating increased sodium excretion and/or decreased potassium excretion uit.noplos.orgactamedicamarisiensis.ro.

While specific detailed data tables for this compound's effects on urinary Na+/K+ ratio and plasma K+ in animal models were not extensively available in the search results, studies on other MRAs like eplerenone (B1671536) and novel modulators in rats provide context for this type of assessment in preclinical research nih.govresearchgate.net. These studies typically measure changes in urinary excretion of sodium and potassium and monitor plasma potassium concentrations to evaluate the effectiveness of the MRA in counteracting mineralocorticoid action nih.govresearchgate.netjci.orgresearchgate.netnih.gov.

Organ-Protective Effects in Preclinical Disease Models

Beyond its effects on electrolyte balance, the potential organ-protective effects of this compound have been explored in preclinical disease models. Pathophysiological activation of the mineralocorticoid receptor is known to contribute to inflammation, oxidative stress, and fibrosis in various organs, leading to target organ dysfunction nih.gov. Animal models are crucial for studying cardiorenal syndrome and evaluating the protective effects of interventions frontiersin.orgnih.govcardiologyres.orgfrontiersin.org.

Cardiorenal Protection in Experimental Animal Models (e.g., CKD, HF)

Mineralocorticoid receptor antagonists have demonstrated cardiorenal protective effects in various animal models of cardiovascular and renal diseases, including chronic kidney disease (CKD) and heart failure (HF) nih.govresearchgate.netepo.org. While direct detailed information specifically on this compound's cardiorenal protective effects in CKD or HF animal models was not prominently featured in the search results, the known role of MRAs in these conditions and the investigation of this compound as an MRA suggest this as an area of preclinical interest. Studies in models of aldosterone/salt-induced hypertension in rats, for instance, have shown that blocking aldosterone can attenuate renal damage and inflammation, supporting the protective effects of mineralocorticoid blockade in hypertensive renal disease nih.gov. Animal models of CKD often exhibit features like hypertension, left ventricular hypertrophy, and fibrosis frontiersin.org. Models combining HF and CKD have also been developed to study the complex interactions between these conditions frontiersin.org.

Attenuation of Aldosterone-Induced Inflammation and Fibrosis in Animal Tissues

Aldosterone is known to induce inflammation and fibrosis in various tissues, including the heart and kidneys nih.govnih.govepo.org. Preclinical studies with MRAs have investigated their ability to attenuate these deleterious effects in animal models. For example, in a rat model of aldosterone/salt hypertension, treatment with eplerenone reduced the expression of proinflammatory molecules and attenuated renal injury and fibrosis nih.gov. While specific data on this compound's effects on aldosterone-induced inflammation and fibrosis in animal tissues were not detailed in the provided search snippets, its classification as an antimineralocorticoid suggests potential in this area, consistent with the known effects of MR blockade in preclinical models nih.govnih.gov.

Exploratory Preclinical In Vivo Studies

Preclinical in vivo studies involving this compound have aimed to elucidate its mechanisms of action and physiological effects in living organisms. These studies often utilize various animal species to assess the compound's impact on different organ systems. nih.govnih.govfda.govbiotechfarm.co.il

Renal Physiology Modulations

This compound is recognized as a steroidal aldosterone antagonist, and its effects on renal physiology have been a primary focus of preclinical research. Studies in animal models, such as rats and dogs, have demonstrated that this compound can antagonize the effects of mineralocorticoids like aldosterone and deoxycorticosterone acetate. nih.govncats.io This antagonism primarily manifests as a natriuretic response, leading to increased sodium excretion in urine. nih.govncats.io

In adrenalectomized rats treated with aldosterone or deoxycorticosterone acetate, this compound demonstrated significant oral potency in elevating the urinary log Na/K ratio, indicating its ability to counteract mineralocorticoid-induced sodium retention and potassium dissipation. nih.gov this compound was found to be more potent than spironolactone in this regard, with observed potencies of 4.6 and 8.1 times that of spironolactone in aldosterone- and deoxycorticosterone acetate-treated rats, respectively. nih.gov In aldosterone-treated dogs, this compound showed 3.0 times the potency of spironolactone and 2.2 times that of potassium canrenoate (B1263433). nih.gov

Clearance studies in dogs suggest a direct interaction between this compound and aldosterone at the renal tubular level, independent of changes in renal hemodynamics. nih.govncats.io The natriuretic response in dogs occurred relatively quickly after a single oral dose, within 100 minutes, and was sustained for at least 7 hours. nih.govncats.io

It is noted that this compound, similar to spironolactone, showed relatively low activity at the renal level in adrenalectomized rats without mineralocorticoid replacement, suggesting its activity is dependent on the presence of mineralocorticoids. nih.govncats.io Furthermore, this compound's natriuretic activity in intact animals was found to be significantly less than that of hydrochlorothiazide. nih.govncats.io

While this compound significantly increased sodium excretion and the sodium:potassium (Na/K) ratio in some studies, changes in potassium excretion were not always significant. nih.gov However, other findings indicate this compound was significantly more potent in retaining potassium than in increasing sodium excretion. ncats.io

The following table summarizes some of the observed potencies of this compound relative to spironolactone and canrenoate in modulating renal electrolyte excretion in animal models:

| Animal Model | Agonist | This compound Potency vs. Spironolactone | This compound Potency vs. Canrenoate | Reference |

| Adrenalectomized Rat (oral) | Aldosterone | 4.6x | - | nih.gov |

| Adrenalectomized Rat (oral) | Deoxycorticosterone Acetate | 8.1x | - | nih.gov |

| Aldosterone-treated Dog (oral) | Aldosterone | 3.0x | 2.2x | nih.gov |

Liver and Thyroid Responses in Rodent Models

Exploratory preclinical studies in rodent models have also investigated the potential effects of this compound on the liver and thyroid. A 3-month dose range-finding study in Charles River CD rats administered this compound by gavage revealed dose-related increases in liver and thyroid weights. nih.govdrugfuture.com

In female rats, increased liver weight was statistically significant at the high dose at various time points (2, 4, and 13 weeks), while in males, it was significant at the high dose at 13 weeks. nih.gov Microsomal enzyme levels in the liver were also increased in a time- and dose-related manner, with higher values observed in females compared to males. nih.gov The pattern of enzyme induction was consistent with that exemplified by pregnenolone-16-alpha-carbonitrile. nih.gov Morphological examination of the liver showed centrilobular hepatocyte enlargement and proliferation of smooth endoplasmic reticulum membranes, confirmed by electron microscopy. nih.gov

Regarding the thyroid, dose-related increases in thyroid-stimulating hormone (TSH) levels were observed in both sexes during the dosing period. nih.gov These increases were statistically significant and correlated with increased thyroid weight in females at 13 weeks. nih.gov Morphological changes in the thyroid, assessed by light and electron microscopy, were compatible with the effects of TSH stimulation. nih.gov

Importantly, all observed liver and thyroid changes returned to normal after a 4-week treatment-free period, suggesting the reversibility of these effects in this study. nih.gov The relationship between thyroid stimulation and liver enzyme induction in the presence of this compound is considered of interest. nih.gov

Data from this study regarding liver and thyroid weight changes are summarized below:

| Organ | Sex | Dose Level (mg/kg/day) | Effect on Organ Weight | Statistical Significance (at 13 weeks) | Reversibility (after 4 weeks) | Reference |

| Liver | Female | High | Increased | Significant | Yes | nih.gov |

| Liver | Male | High | Increased | Significant | Yes | nih.gov |

| Thyroid | Female | Various | Increased | Significant | Yes | nih.gov |

| Thyroid | Male | Various | Increased | Not specified as significant correlation with weight | Yes | nih.gov |

These preclinical findings in rodent models provide insights into the potential for this compound to influence hepatic enzyme activity and thyroid function, highlighting the importance of monitoring these parameters in studies involving this compound.

Pharmacokinetic and Metabolic Research in Preclinical Systems

Absorption and Distribution Studies in Animal Models

Studies on the absorption and distribution of compounds like prorenoate in animal models are essential for understanding their bioavailability and how they are distributed throughout the body biotechfarm.co.illovelacebiomedical.org. While specific detailed data on the absorption and distribution of this compound in various animal models were not extensively available in the search results, general principles of pharmacokinetic studies in animals highlight the use of species such as rats, dogs, and monkeys for these evaluations biotechfarm.co.ilescholarship.orgnih.gov. These studies typically involve administering the compound via different routes and measuring its concentration in biological fluids like plasma and in various tissues over time europa.eunih.govdovepress.com. The volume of distribution is a key parameter derived from these studies, indicating the extent of tissue distribution dovepress.commdpi.com.

Metabolic Pathways and Metabolite Identification

Metabolism is a critical process that transforms drugs into metabolites, facilitating their elimination from the body bioivt.comnih.govnih.gov. Preclinical metabolism studies aim to identify metabolic pathways, characterize metabolites, and understand the enzymes involved bioivt.comnih.gov. The liver is a primary site of drug metabolism, but biotransformation can also occur in other organs nih.gov.

Formation of the Active Metabolite, Prorenone (B1212017)

Prorenone is identified as the lactonic form of prorenoic acid (this compound) wikipedia.org. This compound potassium may act as a prodrug to prorenone wikipedia.org. This suggests that upon administration, this compound undergoes a transformation to form prorenone, which is considered an active metabolite wikipedia.orgnih.gov. Studies comparing this compound potassium and spironolactone (B1682167) in healthy subjects have measured the steady-state plasma levels of their active metabolites, prorenone and canrenone (B1668266), respectively nih.gov.

Other Biotransformation Pathways (e.g., Hydroxylation)

While the formation of prorenone is a significant metabolic step for this compound, other biotransformation pathways can also be involved escholarship.org. Hydroxylation is a common Phase I metabolic reaction mediated by enzymes such as cytochrome P450 (CYP) enzymes, which play a key role in the metabolism of many compounds, including steroids nih.govnih.gov. Although direct detailed information on the specific hydroxylation pathways of this compound was not prominently featured in the search results, the general principles of steroid metabolism and biotransformation pathways, including hydroxylation, are well-established in preclinical research nih.govnih.gov. Some sources mention hydroxylation as a potential minor metabolic pathway for related compounds escholarship.org.

Elimination Kinetics in Preclinical Species (e.g., Half-life of Prorenone)

Elimination kinetics describe how a drug and its metabolites are removed from the body through excretion or metabolism lovelacebiomedical.org. Key parameters include clearance and half-life mdpi.compharmaceuticalpress.com. The half-life (t½) is the time it takes for the concentration of a drug in the body to decrease by half pharmaceuticalpress.com.

In a study comparing this compound potassium and spironolactone in healthy subjects, the approximate mean terminal elimination half-life of prorenone at steady state was reported to be 32.6 hours, with a range of 18-80 hours nih.gov. While this specific finding is from a study in humans, it provides an indication of the persistence of the active metabolite. Preclinical studies in various animal species are conducted to determine these elimination parameters before human trials biotechfarm.co.ilescholarship.orgnih.gov.

Comparative Metabolism Across Preclinical Species

Comparing the metabolic profiles of a compound across different preclinical species is crucial for selecting appropriate animal models for toxicity studies and for predicting human metabolism bioivt.comnih.gov. Species differences in metabolism can significantly impact pharmacokinetic outcomes and the relevance of animal study findings to humans bioivt.comresearchgate.net. Regulatory guidance emphasizes the importance of using at least two mammalian species, including a non-rodent, to enhance the predictability of potential human toxicity bioivt.com. Studies comparing metabolism often involve analyzing metabolite profiles in various biological matrices (e.g., plasma, urine, feces) from different species after administration of the compound escholarship.org. While specific comparative metabolism data for this compound across multiple preclinical species were not detailed in the search results, the general importance of such studies in preclinical development is well-documented bioivt.comnih.gov. These comparisons help identify potential species-specific metabolic pathways or differences in the rates of metabolism that could influence the pharmacological or toxicological effects of the compound bioivt.comnih.govresearchgate.net.

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Key Structural Determinants for MR Binding and Antagonism

The interaction of prorenoate and its derivatives with the mineralocorticoid receptor is governed by specific structural features that dictate binding affinity and the ability to antagonize the effects of endogenous agonists like aldosterone (B195564). nih.govwikipedia.org Steroidal MR antagonists, including those related to the spirolactone structure found in spironolactone (B1682167) and this compound, interact with the ligand-binding domain (LBD) of the MR. mdpi.commdpi.com Early SAR studies on spirolactone derivatives in rat kidney preparations revealed that modifications to the core structure can significantly impact their affinity for the MR. nih.gov For instance, opening of the γ-lactone ring, which results in the formation of the water-soluble potassium salt (like this compound potassium), can decrease affinity. nih.gov Unsaturation in the B ring at the C6/C7 position and unsaturation in the γ-lactone ring also affect binding. nih.gov

This compound potassium has demonstrated potent antimineralocorticoid activity, suggesting that its specific structural arrangement, including the presence of the this compound moiety, is key to its interaction with the MR. nih.gov The ability of this compound potassium to antagonize aldosterone's effects at the renal receptor site highlights the importance of structural features that allow it to compete for the same binding site as the endogenous mineralocorticoid. wikipedia.orgnih.gov

Analysis of Steric, Electronic, and Lipophilic Effects on Receptor Interactions

The binding of a ligand to a receptor is influenced by a combination of steric, electronic, and lipophilic interactions. vaia.com Steric effects relate to the size and shape of the molecule and its ability to fit into the receptor binding site. vaia.com Electronic effects involve the distribution of electrons within the molecule, influencing interactions such as hydrogen bonding and electrostatic forces. vaia.com Lipophilic effects, related to a molecule's affinity for lipid environments, play a role in its partitioning and access to the receptor site. vaia.comgoogleapis.com

In the context of this compound and its interaction with the MR, these physicochemical properties are critical determinants of binding affinity and antagonist efficacy. The specific three-dimensional arrangement of atoms in the this compound structure, including the steroidal backbone and the attached groups, dictates the steric fit within the MR binding pocket. The electronic properties of functional groups within this compound influence the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions, with amino acid residues in the receptor. google.com The lipophilicity of this compound affects its solubility and distribution, impacting its concentration at the site of action. vaia.com

SAR studies often involve systematically modifying different parts of a molecule and observing the changes in activity to understand the contribution of these effects. shivajicollege.ac.in For example, variations in substituents on the steroidal core or modifications to the side chain of this compound would likely alter its steric bulk, electronic distribution, and lipophilicity, consequently affecting its MR binding and antagonism.

Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound and Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the physicochemical properties or structural descriptors of a series of compounds and their biological activity. wikipedia.org This method allows for the prediction of the activity of new, untested compounds based on their structures. wikipedia.orgfrontiersin.org

For this compound and its derivatives, QSAR modeling can be employed to quantify the relationship between various molecular descriptors (representing steric, electronic, lipophilic, and other properties) and their affinity for the MR or their antagonist potency. nih.govresearchgate.net By analyzing a dataset of this compound analogs with known MR binding affinities or functional activities, QSAR models can identify which structural features and physicochemical properties are most important for activity. wikipedia.org

QSAR models can take various forms, including linear regression equations that relate activity to a combination of descriptors. wikipedia.org For instance, a QSAR model might reveal that a certain level of lipophilicity or the presence of a specific functional group at a particular position on the steroid scaffold is strongly correlated with increased MR binding affinity. rasayanjournal.co.inubaya.ac.id These models can then be used to guide the design of novel this compound derivatives with predicted improved activity. wikipedia.org Studies on other steroid hormone receptors and antagonists have successfully utilized QSAR to predict binding modes and affinities. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies can be broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD). nih.govnih.gov LBDD is employed when the three-dimensional structure of the biological target is unknown, relying on the knowledge of existing ligands that bind to the target. researchgate.netjubilantbiosys.com SBDD, conversely, utilizes the three-dimensional structure of the target protein to design or identify compounds that will bind effectively. nih.govgardp.org Both approaches can be applied in the discovery and optimization of MR antagonists related to this compound.

Ligand-based approaches for this compound derivatives could involve developing pharmacophore models based on the structural features common to active compounds that are essential for MR binding. researchgate.netnih.gov These models can then be used to search databases for new compounds possessing similar features. QSAR modeling, as discussed above, is also a key component of LBDD. researchgate.netnih.gov

Structure-based approaches, when a suitable MR structure is available (e.g., from X-ray crystallography or homology modeling), involve techniques like molecular docking and virtual screening. nih.govgardp.org Molecular docking simulates the interaction between a ligand (this compound or a derivative) and the MR binding site to predict the preferred binding orientation and affinity. nih.govgardp.org Virtual screening involves computationally screening large libraries of compounds against the MR structure to identify potential binders. gardp.orgmdpi.com

Homology Modeling of MR-Prorenoate Complexes

Homology modeling is a computational technique used to build a three-dimensional model of a protein target when its experimental structure is not available but the structure of a homologous protein (with a similar amino acid sequence) is known. yasara.orgnih.govuniroma1.it Since the MR is a member of the nuclear receptor superfamily and shares structural homology with other steroid hormone receptors, homology modeling can be used to generate a structural model of the MR, particularly its ligand-binding domain. mdpi.com

Given the structural similarity between the MR and other steroid receptors for which experimental structures may be available, a homology model of the MR can be constructed using these known structures as templates. yasara.orguniroma1.it Once a reliable homology model of the MR is generated, it can be used to study its interactions with ligands like this compound. Molecular docking can then be performed to predict how this compound binds within the ligand-binding pocket of the modeled MR, providing insights into the key interactions and the resulting conformation of the receptor-ligand complex. nih.gov While specific studies on homology modeling of MR-prorenoate complexes were not detailed in the search results, the principle of using homology models for docking studies with related ligands is well-established in drug discovery. nih.govfrontiersin.org

In Silico Screening for Novel MR Modulators

In silico screening, also known as virtual screening, is a computational technique used to search large databases of chemical compounds to identify potential drug candidates. gardp.orgmdpi.com This approach can be either ligand-based or structure-based. gardp.org

Advanced Analytical Methodologies for Prorenoate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analytical workflow of prorenoate, enabling its isolation from complex matrices and precise measurement.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of this compound in various samples. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and detection. A typical method for a potassium salt of an organic acid, such as potassium this compound, would likely employ reversed-phase chromatography.

Method development for this compound would focus on achieving a balance between retention time, peak shape, and resolution from potential impurities or metabolites. Key parameters to be optimized include the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the aqueous phase, the type of stationary phase (e.g., C18 or C8), and the detector wavelength. nih.govajast.net For this compound, with its steroidal structure, UV detection would be suitable due to the presence of chromophores in its molecular structure.

A hypothetical optimized HPLC method for the analysis of potassium this compound is presented in the table below.

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.8) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification and characterization of this compound metabolites. nih.gov The coupling of the separation power of LC with the high sensitivity and specificity of MS allows for the detection of metabolites in complex biological matrices such as plasma and urine. metabolomics.se In a typical LC-MS based metabolomics workflow, an untargeted analysis is first performed to screen for potential metabolites, which are then subjected to targeted analysis for verification and quantification. nih.gov

For this compound, metabolite profiling would involve identifying products of biotransformation reactions such as hydroxylation, reduction, and conjugation. The high-resolution mass spectrometry capabilities of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are crucial for determining the elemental composition of metabolites from their accurate mass measurements. metabolomics.se Tandem mass spectrometry (MS/MS) is then used to obtain structural information by fragmenting the metabolite ions. nih.gov

The table below outlines a representative LC-MS/MS system and the types of this compound metabolites that could be identified.

| Parameter | Condition/Description |

|---|---|

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |

| Potential Metabolites | Hydroxylated this compound, this compound glucuronide, reduced this compound |

| Data Analysis | Comparison of retention times and MS/MS fragmentation patterns with authentic standards or predicted fragmentation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the low volatility of steroids like this compound, derivatization is typically required to convert them into more volatile and thermally stable analogs suitable for GC-MS analysis. nih.govtandfonline.com Silylation is a common derivatization technique where active hydrogens in functional groups like hydroxyls are replaced by a trimethylsilyl (B98337) (TMS) group. tandfonline.com

The derivatized this compound can then be separated on a GC column and detected by a mass spectrometer. The mass spectrum of the derivatized analyte provides a unique fragmentation pattern that can be used for identification and quantification. nih.gov GC-MS can be particularly useful for the analysis of specific, known analytes of this compound where high sensitivity and specificity are required. nih.gov

The following table details the key aspects of a potential GC-MS method for this compound analysis.

| Parameter | Description |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Ionization Mode | Electron Ionization (EI) |

| Expected Analytes | TMS-derivatized this compound and its metabolites |

| Mass Spectral Features | Characteristic molecular ion and fragment ions of the TMS derivatives |

Spectroscopic and Radiometric Approaches

Spectroscopic and radiometric techniques provide valuable insights into the binding characteristics of this compound to its target receptors.

Radioreceptor assays are a sensitive method for quantifying the binding of a ligand to its receptor. utmb.edu These assays are based on the principle of competitive binding, where an unlabeled ligand (this compound) competes with a radiolabeled ligand for binding to a specific receptor, in this case, the mineralocorticoid receptor. utmb.edu The amount of radioactivity bound to the receptor is inversely proportional to the concentration of the unlabeled ligand. utmb.edu

Research has utilized radioreceptor assays to evaluate the affinity of this compound for the mineralocorticoid receptor. eshonline.org Such studies are crucial for determining the potency of this compound as a mineralocorticoid receptor antagonist. nih.gov The assay typically involves incubating a preparation of the receptor with a known amount of a radiolabeled ligand (e.g., [³H]-aldosterone) and varying concentrations of this compound. utmb.edu

The table below provides an example of the components and expected outcomes of a radioreceptor assay for this compound.

| Component/Parameter | Description |

|---|---|

| Receptor Source | Rat kidney cytosol (rich in mineralocorticoid receptors) |

| Radioligand | [³H]-Aldosterone |

| Competitor Ligand | This compound |

| Measurement | Radioactivity of the receptor-bound fraction |

| Outcome | Determination of the inhibitory concentration (IC₅₀) and binding affinity (Ki) of this compound |

Micro-X-ray Fluorescence (µ-XRF) spectrometry is a non-destructive analytical technique that can be used to determine the elemental composition of a sample with high spatial resolution. mdpi.com While not a conventional method for studying drug-receptor binding, µ-XRF could theoretically be employed to detect the binding of this compound if the molecule is tagged with a heavy element not naturally abundant in biological tissues.

This approach would involve synthesizing a this compound derivative containing an element such as bromine or iodine. After allowing this tagged this compound to bind to its target tissue, µ-XRF could be used to map the distribution of the heavy element, thereby visualizing the location of this compound binding at a subcellular level. This technique would offer a novel way to study the localization of this compound within target cells and tissues.

The following table outlines the conceptual framework for using µ-XRF in this compound binding detection.

| Aspect | Description |

|---|---|

| This compound Derivative | Synthesized with a covalently attached heavy element (e.g., Bromine) |

| Sample Preparation | Tissue sections incubated with the tagged this compound |

| µ-XRF Measurement | Scanning the tissue to create an elemental map of the heavy element |

| Data Interpretation | Correlation of the heavy element's location with the known distribution of mineralocorticoid receptors |

| Potential Application | High-resolution mapping of this compound binding sites in tissues |

Fluorescence Spectroscopy for Molecular Interactions

Fluorescence spectroscopy stands as a powerful, non-invasive technique for investigating the interactions between molecules. Its high sensitivity allows for the detection of subtle changes in the local environment of a fluorescent molecule, or fluorophore, upon interaction with other substances. In the context of this compound research, this technique could theoretically be employed to elucidate its binding characteristics with biological macromolecules, such as proteins.

Method Validation and Detection Capabilities in Research Contexts

The reliability and accuracy of any quantitative data in scientific research hinge on the thorough validation of the analytical methods used. For this compound, establishing robust analytical methods for its detection in complex biological matrices such as plasma or serum is a critical step in preclinical and clinical studies. Method validation ensures that the chosen analytical procedure is fit for its intended purpose. Key parameters that must be rigorously assessed include sensitivity, specificity, and reproducibility.

Sensitivity, Specificity, and Reproducibility in Complex Biological Matrices

The validation of a bioanalytical method is a formal process that confirms the analytical procedure's performance characteristics are suitable and reliable for the intended analytical applications.

Sensitivity refers to the lowest concentration of this compound that can be reliably detected and quantified. This is typically defined by the lower limit of quantification (LLOQ). A highly sensitive assay is crucial for accurately determining the concentration of this compound, especially at low levels that may be present in biological samples.

Specificity is the ability of the analytical method to differentiate and quantify this compound in the presence of other components that are expected to be present in the sample. In biological matrices, these could include endogenous substances, metabolites, or other co-administered drugs. A lack of specificity can lead to inaccurate measurements due to interference.

Reproducibility demonstrates the consistency of the analytical method over time and under different operating conditions. This is assessed by analyzing the same samples on different days, with different analysts, and on different instruments. High reproducibility ensures that the data generated from a study is reliable and can be consistently replicated.

While the principles of method validation are well-established, specific validation data for this compound assays in various biological matrices are not widely published. The following table illustrates hypothetical acceptance criteria for these parameters based on general regulatory guidelines for bioanalytical method validation.

| Validation Parameter | Acceptance Criteria | Implication for this compound Research |

| Sensitivity (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤20% | Enables accurate measurement of low concentrations of this compound, crucial for pharmacokinetic studies. |

| Specificity | No significant interference at the retention time of this compound from endogenous matrix components or other analytes. | Ensures that the measured signal is solely from this compound, providing accurate concentration data. |

| Reproducibility | Inter-assay precision (%CV) ≤15%; Inter-assay accuracy within ±15% | Guarantees the reliability and consistency of the analytical method across different experimental runs and conditions. |

Strategies for Detecting Binding Events

Detecting the binding of this compound to its target molecules is fundamental to understanding its mechanism of action. Various analytical strategies can be employed for this purpose. While direct fluorescence spectroscopy studies on this compound binding are not documented in available literature, other techniques are commonly used to investigate such interactions.

One powerful and widely used technique for the quantitative analysis of small molecules like this compound in biological fluids is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . This method offers high sensitivity and specificity, allowing for the accurate measurement of drug concentrations even in complex matrices. By measuring the unbound concentration of this compound in the presence of its target protein, information about binding affinity can be indirectly inferred.

The stability of this compound in biological samples is a critical consideration for any binding or quantitative assay. Degradation of the compound during sample collection, storage, or analysis can lead to erroneous results. Therefore, stability studies under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage) are an essential component of method development and validation. General plasma stability assays involve incubating the test compound in plasma at 37°C over a period of time and then quantifying the remaining compound using LC-MS/MS.

Although specific experimental data on the advanced analytical methodologies for this compound are sparse in publicly accessible scientific literature, the principles and techniques described provide a foundational understanding of the rigorous analytical framework required for the comprehensive study of this compound.

Future Research Directions and Unexplored Academic Avenues

Q & A

Q. What are the primary molecular mechanisms through which Prorenoate exerts its aldosterone antagonism, and what experimental methodologies are optimal for validating receptor binding specificity?

this compound antagonizes aldosterone by competitively binding to mineralocorticoid receptors (MRs) in renal tubules, disrupting sodium-potassium exchange. To validate binding specificity, researchers employ:

- Radioligand binding assays using tritiated aldosterone to quantify receptor affinity .

- CRISPR-Cas9 MR knockout models to confirm functional dependency of observed effects .

- Immunofluorescence microscopy to localize receptor interactions in target tissues .

Q. In preclinical studies, what are the established in vivo and in vitro models for assessing this compound's diuretic efficacy, and how do researchers control for interspecies variability in pharmacodynamic responses?

- In vivo: Hypertensive rodent models (e.g., Dahl salt-sensitive rats) are used to measure urinary sodium excretion and potassium retention. Controls include standardized diets and matched control groups receiving MR agonists .

- In vitro: Human renal tubular cell lines (e.g., HK-2) are utilized to assess electrolyte transport via transepithelial electrical resistance (TEER) measurements. Interspecies variability is mitigated by cross-validating results with primary human cell cultures .

Q. What pharmacokinetic parameters (e.g., half-life, bioavailability) are critical for designing dose-response studies of this compound, and how are these optimized in chronic exposure models?

Key parameters include:

- Plasma half-life (determined via LC-MS/MS) to establish dosing intervals.

- Tissue-specific bioavailability , measured using microdialysis in target organs (e.g., kidney, heart). Chronic studies use staggered dosing regimens and telemetry monitoring to avoid compensatory hormonal activation (e.g., renin-angiotensin system) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding this compound's tissue-specific effects (e.g., renal vs. cardiac tissues) in longitudinal studies, and what statistical approaches mitigate confounding variables such as compensatory hormonal pathways?

- Tissue-specific RNA sequencing identifies MR isoform expression differences, which may explain divergent responses.

- Mixed-effects modeling accounts for individual variability in hormonal feedback loops during long-term studies .

- Causal mediation analysis isolates direct drug effects from secondary pathways (e.g., angiotensin II upregulation) .

Q. What integrative multi-omics strategies (e.g., transcriptomic, proteomic) are recommended to elucidate this compound's off-target signaling pathways, and how should experimental designs be structured to balance discovery-driven and hypothesis-testing frameworks?

- Discovery phase : Untargeted proteomics (e.g., SWATH-MS) and single-cell RNA-seq to map off-target pathways.

- Validation phase : Hypothesis-driven siRNA knockdowns or pharmacologic inhibition of candidate pathways (e.g., mTOR, NF-κB).

- Statistical rigor : False discovery rate (FDR) correction for high-throughput data and power analysis to determine sample sizes .

Q. In comparative efficacy studies between this compound and non-steroidal MR antagonists (e.g., finerenone), what experimental designs address challenges like receptor heterodimerization or epigenetic modulation?

- Co-immunoprecipitation assays to assess MR heterodimerization with glucocorticoid receptors under this compound exposure.

- Chromatin immunoprecipitation (ChIP-seq) to compare epigenetic modifications (e.g., histone acetylation) induced by steroidal vs. non-steroidal antagonists.

- Adaptive trial designs with pre-specified endpoints to handle heterogeneous patient responses .

Q. How should researchers optimize in silico models (e.g., molecular dynamics simulations) to predict this compound's interactions with polymorphic MR variants identified in population genomics studies?

- Ensemble docking approaches using crystal structures of common MR variants (e.g., rs5522 polymorphism).

- Free-energy perturbation (FEP) calculations to quantify binding affinity changes.

- Validation via patient-derived induced pluripotent stem cell (iPSC) models expressing specific variants .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.